N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Molecular Structure Analysis
The molecular structure of similar compounds involves a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “{1-[(furan-2-yl)methyl]piperidin-4-yl}methanol”, include a molecular weight of 195.26 g/mol and a physical form of oil .Aplicaciones Científicas De Investigación
Synthesis and Structural Study :
- A study by Gálvez et al. (1990) focused on the synthesis and structural analysis of related compounds, providing insights into their molecular structures through 1H-NMR and 13C-NMR methods (Gálvez et al., 1990).
Potential Antipsychotic Applications :
- Research by Raviña et al. (2000) explored compounds with structural similarities for their antipsychotic potential, showing specific affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Antimicrobial Properties :
- Patel (2020) investigated the antimicrobial activities of metal complexes containing similar furan ring structures, indicating potential applications in controlling bacterial growth (Patel, 2020).
Serotonin Receptor Antagonist Activity :
- Watanabe et al. (1993) synthesized compounds with a furan-piperidine structure that exhibited potent 5-HT2 antagonist activity, which could have implications for treatments involving serotonin receptors (Watanabe et al., 1993).
Glycine Transporter Inhibition :
- A study by Takahashi et al. (2014) described the discovery of phenoxymethylbenzamide derivatives, structurally related to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide, as inhibitors of glycine transporter type-2, suggesting therapeutic potential in neuropathic pain (Takahashi et al., 2014).
Neuroinflammation Imaging :
- Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound with a similar structural framework. This could be significant for imaging reactive microglia and understanding neuroinflammation in various disorders (Horti et al., 2019).
Metabolite Identification in Pharmacokinetics :
- Research by Umehara et al. (2009) identified metabolites of a structurally related compound, highlighting the importance of understanding the metabolic pathways and transporter-mediated excretion in drug development (Umehara et al., 2009).
Impurity Identification in Pharmaceutical Compounds :
- Kancherla et al. (2018) identified impurities in bulk drug batches, demonstrating the need for thorough analytical techniques in ensuring drug quality and safety (Kancherla et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-25-18-11-16(12-19(26-2)20(18)27-3)21(24)22-13-15-6-8-23(9-7-15)14-17-5-4-10-28-17/h4-5,10-12,15H,6-9,13-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKUVVSZMZLAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.